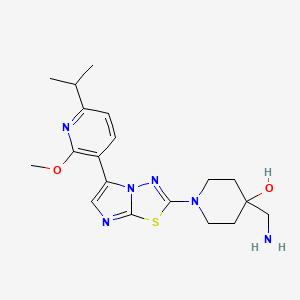

![molecular formula C27H37FN6O4S B10827975 2-(6-azaspiro[2.5]octan-6-yl)-N-[2-(4-fluoro-4-methylpiperidin-1-yl)-6-methylpyrimidin-4-yl]-4-(2-hydroxyethylsulfonylamino)benzamide](/img/structure/B10827975.png)

2-(6-azaspiro[2.5]octan-6-yl)-N-[2-(4-fluoro-4-methylpiperidin-1-yl)-6-methylpyrimidin-4-yl]-4-(2-hydroxyethylsulfonylamino)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

AMG650 is an oral, first-in-class, selective small molecule inhibitor of kinesin family member 18A (KIF18A). This compound is being investigated for its anti-tumor potential, particularly in metastatic solid tumors with TP53 mutations and chromosomal instability. KIF18A is a mitotic kinesin motor protein that regulates chromosome alignment during cell division, and its inhibition by AMG650 can prevent lethal multipolar cell division in cancer cells .

Preparation Methods

The synthetic route for AMG650 involves multiple steps, including the formation of key intermediates and final coupling reactions. The detailed synthetic route and reaction conditions are proprietary and are typically disclosed in patents and scientific publications. Industrial production methods for AMG650 would involve scaling up these synthetic routes while ensuring high purity and yield .

Chemical Reactions Analysis

AMG650 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. .

Scientific Research Applications

AMG650 has several scientific research applications, including:

Chemistry: Used as a tool compound to study the role of KIF18A in cell division and chromosomal instability.

Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cells.

Medicine: Explored as a potential therapeutic agent for treating cancers with chromosomal instability, particularly those with TP53 mutations.

Industry: Potential applications in the development of anti-cancer drugs and as a research tool in pharmaceutical research

Mechanism of Action

AMG650 exerts its effects by selectively inhibiting the motor activity of KIF18A. KIF18A is a mitotic kinesin motor protein that localizes to the plus-end tips of kinetochore microtubule spindle fibers, where it regulates chromosome alignment during cell division. Inhibition of KIF18A by AMG650 leads to activation of the mitotic checkpoint, resulting in multipolarity and apoptosis in cancer cells. This mechanism is particularly effective in cancers with chromosomal instability and TP53 mutations .

Comparison with Similar Compounds

AMG650 is unique in its selective inhibition of KIF18A. Similar compounds include:

GSC000190: Another potent inhibitor of KIF18A with a similar mechanism of action but different pharmacological properties.

Sovilnesib: A differentiated oral KIF18A inhibitor developed by Amgen. AMG650 stands out due to its specific binding mode and selective inhibition of KIF18A, making it a promising candidate for treating cancers with chromosomal instability

Properties

Molecular Formula |

C27H37FN6O4S |

|---|---|

Molecular Weight |

560.7 g/mol |

IUPAC Name |

2-(6-azaspiro[2.5]octan-6-yl)-N-[2-(4-fluoro-4-methylpiperidin-1-yl)-6-methylpyrimidin-4-yl]-4-(2-hydroxyethylsulfonylamino)benzamide |

InChI |

InChI=1S/C27H37FN6O4S/c1-19-17-23(31-25(29-19)34-11-7-26(2,28)8-12-34)30-24(36)21-4-3-20(32-39(37,38)16-15-35)18-22(21)33-13-9-27(5-6-27)10-14-33/h3-4,17-18,32,35H,5-16H2,1-2H3,(H,29,30,31,36) |

InChI Key |

JFARSZKBZGPJGR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCC(CC2)(C)F)NC(=O)C3=C(C=C(C=C3)NS(=O)(=O)CCO)N4CCC5(CC5)CC4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

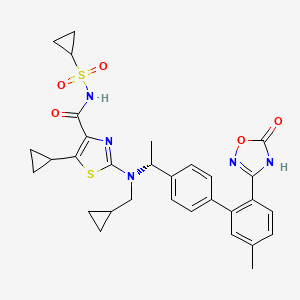

![methane;[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate](/img/structure/B10827905.png)

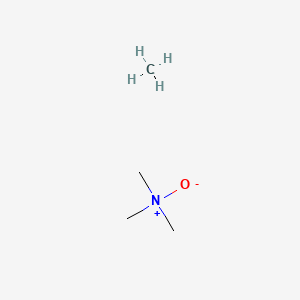

![1-[(3S,4S)-4-[8-(2-chloro-4-pyrimidin-2-yloxyphenyl)-7-fluoro-2-methylimidazo[4,5-c]quinolin-1-yl]-3-fluoropiperidin-1-yl]-2-hydroxyethanone](/img/structure/B10827909.png)

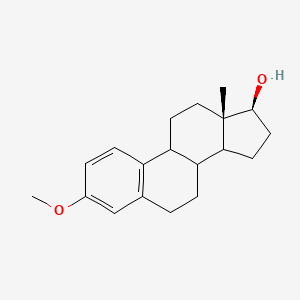

![N-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-(4-methylpiperazin-1-yl)sulfonylbenzamide;methanesulfonic acid](/img/structure/B10827910.png)

![(1R,9S,12R)-13-[8-[[1-(2-fluoro-2-methylpropyl)piperidin-4-yl]amino]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl]-12-propan-2-yl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-10-one](/img/structure/B10827932.png)

![2,6-diamino-N-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]-5-[3-[1-(trifluoromethyl)cyclopropyl]-1,2,4-triazol-1-yl]pyridine-3-carboxamide](/img/structure/B10827936.png)

![N-[(2S)-1-[2-[(2R)-2-chloro-2-fluoroacetyl]-2-[[(3S)-2-oxopyrrolidin-3-yl]methyl]hydrazinyl]-3-(1-methylcyclopropyl)-1-oxopropan-2-yl]-5-(difluoromethyl)-1,2-oxazole-3-carboxamide](/img/structure/B10827946.png)

![3-[(1R)-1-(2-amino-4,4-diethyl-6-oxo-5H-pyrimidin-1-yl)-3-methylbutyl]-N-[(4S)-3,4-dihydro-2H-chromen-4-yl]benzamide](/img/structure/B10827950.png)

![(2S,4S)-1-[(2S)-2-[[2-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10827961.png)

![(2S,4R)-1-[(2S)-2-[[2-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10827972.png)

![(3E,5E,7Z,9R,10R,11E,13E,17S,18S,20S)-20-[(R)-[(2R,3R,4S,5R,6R)-2,4-dihydroxy-6-[(2R)-2-[(2R,4S,5S,6S)-4-hydroxy-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-hydroxymethyl]-10-[(2R,3S,4S,5R,6S)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacycloicosa-3,5,7,11,13-pentaen-2-one](/img/structure/B10827983.png)